Metopimazine-d6

Overview

Description

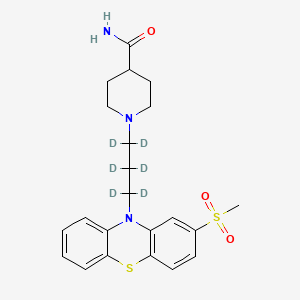

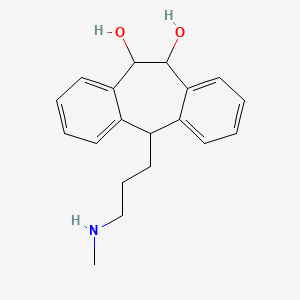

Metopimazine-d6 is a deuterium-labeled version of Metopimazine . Metopimazine is a peripherally restricted, dopamine D2 receptor antagonist that has been used for decades to treat acute nausea and vomiting . It is currently under clinical investigation for the treatment of gastroparesis (GP) .

Synthesis Analysis

This compound is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Metopimazine molecule . This is typically done as a tracer for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of this compound is C22H27N3O3S2 . The IUPAC name is 1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide . The molecular weight is 451.6 g/mol .Chemical Reactions Analysis

Metopimazine undergoes high first-pass metabolism that produces Metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of MPZA, in vitro, although to a much lesser extent .Physical And Chemical Properties Analysis

This compound has a molecular weight of 451.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass are both 451.18704455 g/mol . The Topological Polar Surface Area is 117 Ų .Scientific Research Applications

Pharmacological Properties of Metopimazine

Metopimazine is recognized for its anti-dopaminergic activity, primarily through antagonism at dopamine D2 receptors, which contributes to its antiemetic effects. It is a phenothiazine derivative, indicating its chemical relationship with a class of compounds known for their diverse pharmacological actions, including antipsychotic and antiemetic effects. The drug's ability to cross the blood-brain barrier is limited, which may reduce the occurrence of central nervous system-related side effects, such as extrapyramidal symptoms, commonly associated with dopamine receptor antagonists (Croom & Keating, 2006).

Therapeutic Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)

Clinical trials have evaluated Metopimazine's efficacy in preventing acute or delayed CINV, demonstrating its utility in enhancing antiemetic regimens, especially when combined with other antiemetic agents such as ondansetron and methylprednisolone. These studies highlight Metopimazine's potential role as both a primary and adjunctive treatment in managing CINV, a significant concern for patients undergoing chemotherapy (Croom & Keating, 2006).

Mechanism of Action

Target of Action

Metopimazine-d6, a derivative of Metopimazine, is a highly potent and selective antagonist of dopamine D2 and D3 receptors . These receptors are primarily found in the chemoreceptor trigger zone (CTZ) of the brain, which is involved in triggering nausea and vomiting .

Mode of Action

This compound exerts its antiemetic effects by blocking the dopamine D2 and D3 receptors . By inhibiting these receptors, this compound prevents dopamine from binding, thereby reducing the transmission of signals that induce nausea and vomiting . It also exhibits antihistamine and anticholinergic activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking the D2 and D3 receptors, this compound disrupts the normal functioning of this pathway, leading to its antiemetic effects .

Pharmacokinetics

This compound undergoes high first-pass metabolism, producing Metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of MPZA, in vitro, although to a much lesser extent . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation of MPZA .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of nausea and vomiting. By blocking the D2 and D3 receptors, this compound prevents the transmission of signals that induce these symptoms . This makes this compound an effective treatment for conditions such as gastroparesis .

Action Environment

While specific studies on environmental factors influencing this compound’s action are limited, it is known that various environmental factors can influence the action of drugs in general. Factors such as diet, lifestyle, exposure to toxins, and even stress levels can potentially affect drug metabolism and efficacy

Safety and Hazards

Future Directions

Metopimazine is currently under clinical investigation for the treatment of gastroparesis (GP) . The metabolism by liver amidase, an enzyme family not well defined in small molecule drug metabolism, with minimal metabolism by CYPs, differentiates this drug from current D2 antagonists used or in development for the treatment of GP .

Biochemical Analysis

Biochemical Properties

Metopimazine-d6, like its parent compound Metopimazine, is a phenothiazine derivative with anti-dopaminergic activity . It has a high affinity for dopamine D2 receptors, as well as α1-adrenoceptors and histamine H1 receptors . It does not have an affinity for serotonin 5-HT3 receptors . It exerts its antiemetic effects via the chemoreceptor trigger zone .

Cellular Effects

This compound is expected to have similar cellular effects to Metopimazine. Metopimazine has been shown to have antiemetic properties, which are thought to be due to its high affinity for dopamine D2 receptors . This suggests that this compound may also interact with these receptors to exert its effects.

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of Metopimazine. Metopimazine is a potent and selective dopamine D2 and D3 receptor antagonist . The D2 receptor antagonism of Metopimazine is thought to underlie its antiemetic and gastroprokinetic effects .

Temporal Effects in Laboratory Settings

Peak serum concentrations are reached within 60 minutes after fasting oral administration .

Metabolic Pathways

This compound is expected to follow similar metabolic pathways as Metopimazine. Metopimazine undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase .

Transport and Distribution

Its acid metabolite, which is the predominant circulating form of the drug, crosses to a very limited extent .

Properties

IUPAC Name |

1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/i4D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDBKDMTIJBJLA-NPUHHBJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)N)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676045 | |

| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215315-86-8 | |

| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)